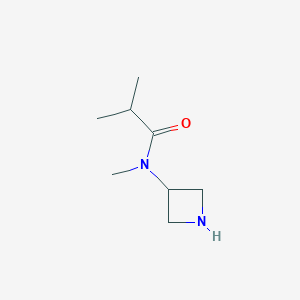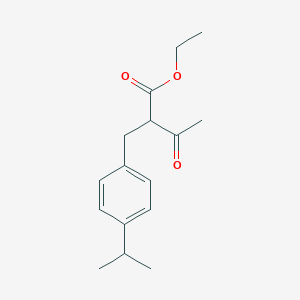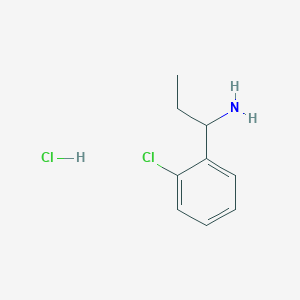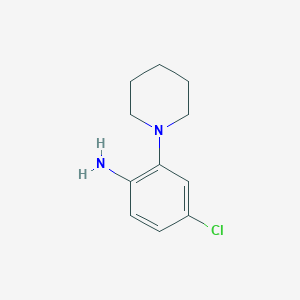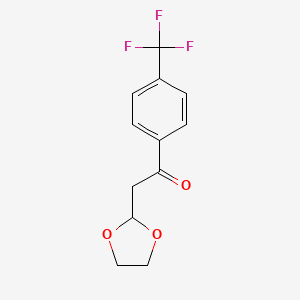
2-(1,3-Dioxolan-2-yl)-1-(4-trifluoromethyl-phenyl)-ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-(4-trifluoromethyl-phenyl)-ethanone is a useful research compound. Its molecular formula is C12H11F3O3 and its molecular weight is 260.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Monoprotected 1,4-Diketones
The photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes, including compounds similar to 2-(1,3-Dioxolan-2-yl)-1-(4-trifluoromethyl-phenyl)-ethanone, offers a pathway to synthesize monoprotected 1,4-diketones. This method, highlighted by the work of Mosca et al. (2001), presents a viable alternative for the synthesis of 1,4-diketones via radicals, with good yields observed especially with cyclic enones. The process is facilitated by photosensitized hydrogen abstraction, demonstrating the utility of 1,3-dioxolanes in photochemical synthetic applications (Mosca, Fagnoni, Mella, & Albini, 2001).
Fungicidal Activity
In agricultural chemistry, derivatives of this compound have been investigated for their fungicidal properties. Mao, Song, and Shi (2013) synthesized a series of novel compounds from 2-aryloxyacetohydrazides and found that some displayed moderate to excellent fungicidal activity against Cercospora arachidicola Hori. This research underscores the potential of 1,3-dioxolane derivatives in developing new agricultural chemicals with fungicidal properties (Mao, Song, & Shi, 2013).
Anti-inflammatory Agents
The chemical versatility of this compound derivatives extends to medicinal chemistry, where they serve as precursors for anti-inflammatory agents. Rehman, Saini, and Kumar (2022) synthesized chalcone derivatives using a similar compound and evaluated them for anti-inflammatory activity, showcasing the role of 1,3-dioxolane derivatives in the development of new therapeutic agents (Rehman, Saini, & Kumar, 2022).
Polymer Science
In polymer science, this compound derivatives contribute to the synthesis and characterization of novel polymers. Coskun et al. (1998) investigated the polymerization of (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate, derived from compounds akin to this compound, providing insights into polymer characteristics and degradation mechanisms. This research highlights the importance of 1,3-dioxolane derivatives in the development of new materials with specific thermal and mechanical properties (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Molecular Structure Studies
The structural versatility of 1,3-dioxolane derivatives, including this compound, lends itself to detailed molecular structure studies. Cai, Xu, Chai, and Li (2020) synthesized and characterized 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, a compound structurally related to 1,3-dioxolanes. This research, which included crystal structure analysis and theoretical calculations, contributes to our understanding of molecular interactions and properties, further underscoring the scientific relevance of 1,3-dioxolane derivatives (Cai, Xu, Chai, & Li, 2020).
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-3-1-8(2-4-9)10(16)7-11-17-5-6-18-11/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQKBYGSRWXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190402 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263366-02-4 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)
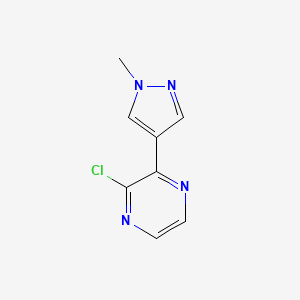
![{3-[(Methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B1530340.png)

![2-Oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B1530342.png)
![4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1530346.png)


